Home > Products > Screening Compounds P53306 > 4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide
4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide -

4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

Catalog Number: EVT-3681152
CAS Number:
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide derivatives represent a diverse class of organic compounds widely studied for their pharmacological properties and potential applications in treating various diseases. [, , , , , , , , , , , , ] These compounds typically feature a benzene ring substituted with an amide group, often further modified with various substituents to modulate their biological activity. [, , , , , , , , , , , , ] The diverse structures and pharmacological profiles of benzamide derivatives have made them valuable tools in scientific research, particularly in medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of a substituted benzoyl chloride or benzoyl anhydride with an amine, forming the amide bond. [, , , , , , ] The specific reaction conditions, such as solvent, temperature, and catalysts, are adjusted based on the reactivity of the starting materials and the desired product.

For example, the synthesis of [carbonyl-14C]-labeled YM-09151-2, a potent neuroleptic agent, involved a multistep synthesis starting from 4-amino-2-hydroxy-[carboxyl-14C]benzoic acid. [] This synthesis involved various reactions, including esterification, amidation, reduction, and alkylation, highlighting the versatility of chemical transformations in synthesizing complex benzamide derivatives. []

Molecular Structure Analysis

The molecular structure of benzamide derivatives significantly influences their pharmacological activity. [, , , , , , , , , , , ] Modifications to the benzene ring, amide substituents, and other functional groups can alter their physicochemical properties, affecting their binding affinity to target proteins, pharmacokinetic profile, and overall biological activity. [, , , , , , , , , , , ]

For example, in a study investigating substituted N-aminocarbonyl arylvinylbenzamides for antifungal activity, researchers found that the introduction of a nitro group at the 3-position of the phenyl ring significantly enhanced antifungal potency. [] This finding highlights the importance of structure-activity relationship studies in optimizing the biological activity of benzamide derivatives. []

Mechanism of Action

The mechanism of action of benzamide derivatives varies depending on their specific structure and target protein. [, , , , , , , , , , , ] Some benzamide derivatives act as antagonists, blocking the activity of specific receptors, while others exhibit agonist activity, mimicking the effects of endogenous ligands. [, , , , , , , , , , , ]

For example, YM-09151-2, a potent neuroleptic agent, exerts its effects by antagonizing dopamine receptors in the central nervous system. [] By blocking the binding of dopamine, YM-09151-2 effectively reduces dopaminergic neurotransmission, leading to its antipsychotic effects. []

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and stability, play crucial roles in their pharmacological activity and suitability as drug candidates. [, , , , , , , , ] These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, determining their bioavailability, duration of action, and potential for toxicity.

For example, the development of potent water-soluble calpain inhibitors involved incorporating vinylbenzyl amino residues into the benzoylalanine-derived ketoamide structure. [] This structural modification enhanced their water solubility and metabolic stability, improving their pharmacokinetic profiles and making them suitable for oral administration. []

a) Gastroprokinetic Agents:

Benzamide derivatives, such as cisapride and AS-4370, have shown promise as gastroprokinetic agents due to their ability to stimulate gastric motility and accelerate gastric emptying. [, ] These compounds offer potential therapeutic benefits for treating gastrointestinal disorders characterized by impaired gastric motility, such as gastroparesis. [, ]

b) Dopamine Receptor Antagonists:

Benzamide derivatives, such as haloperidol and metoclopramide, have been extensively studied and clinically used as dopamine receptor antagonists. [, ] These compounds effectively block dopamine receptors in the central nervous system, reducing dopaminergic neurotransmission and exhibiting antipsychotic effects. [, ]

c) Serotonin Receptor Antagonists:

Benzamide derivatives have also been investigated for their antagonistic activity against serotonin receptors, particularly the 5-HT3 receptor subtype. [, ] These compounds, including ondansetron and granisetron, effectively block 5-HT3 receptors in the central nervous system and gastrointestinal tract, reducing nausea and vomiting associated with chemotherapy and other conditions. [, ]

d) Radiosensitizers:

Recent research has explored the potential of benzamide derivatives, specifically phenylpyrimidine derivatives, as radiosensitizers in cancer therapy. [] These compounds enhance the sensitivity of cancer cells to radiation, improving the efficacy of radiotherapy and potentially reducing treatment-related side effects. []

e) Histone Deacetylase Inhibitors:

Benzamide derivatives have shown promise as histone deacetylase (HDAC) inhibitors, offering potential therapeutic benefits for treating various diseases, including cancer and cardiac hypertrophy. [] These compounds inhibit HDAC enzymes, leading to increased histone acetylation and modulation of gene expression. []

f) Calpain Inhibitors:

Benzamide derivatives have been investigated for their inhibitory activity against calpain, a calcium-dependent protease implicated in various neurological disorders. [] Calpain inhibitors offer potential therapeutic benefits for treating stroke, traumatic brain injury, and neurodegenerative diseases. []

g) P-Glycoprotein Inhibitors:

Some benzamide derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a membrane transporter protein responsible for multidrug resistance in cancer cells. [] These compounds can potentially enhance the efficacy of chemotherapy by inhibiting P-gp-mediated drug efflux from cancer cells. []

h) Anti-Inflammatory Agents:

Certain benzamide derivatives have shown anti-inflammatory properties, primarily by targeting chemokine receptors like CCR3. [] These compounds offer potential therapeutic benefits for treating inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. []

i) Antimicrobial Agents:

Research has explored the potential of benzamide derivatives, particularly those containing thiadiazole moieties, as antimicrobial agents. [, ] These compounds exhibit promising activity against various bacterial and fungal strains, offering potential alternatives to conventional antimicrobial therapies. [, ]

j) Anticonvulsants:

Benzamide derivatives, particularly those incorporating thiadiazole rings, have demonstrated anticonvulsant activity in animal models. [] These compounds offer potential therapeutic benefits for treating epilepsy and other seizure disorders. []

N-(2-Aminophenyl) benzamide

Compound Description: N-(2-Aminophenyl)-4-{[benzyl(2-hydroxyethyl)amino]methyl} benzamide (K-183) is a novel histone deacetylase (HDAC) inhibitor. [] In a study on rats, K-183 did not prevent isoproterenol-induced cardiac hypertrophy but did attenuate the decrease in cardiac output and increase in effective arterial elastance. []

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide

Compound Description: This compound, also known as AS-4370 in its citrate salt form, exhibits potent gastrokinetic activity. [] It has been shown to be superior to cisapride in promoting gastric emptying activity in rats. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

Compound Description: This compound, designated as YM-09151-2, demonstrates potent neuroleptic activity. [] In preclinical models, it exhibits higher potency compared to haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] Additionally, YM-09151-2 displays a favorable ratio of antistereotypic activity to cataleptogenicity, indicating a potentially improved side effect profile. []

Relevance: YM-09151-2, while belonging to the benzamide class like 4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide, possesses distinct structural modifications. [] It features a 5-chloro-2-methoxy-4-(methylamino) group on the benzamide ring and a cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) substituent on the amide nitrogen. These variations in substituents likely contribute to the distinct pharmacological activity observed for YM-09151-2 compared to the target compound.

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide

Compound Description: This benzamide derivative, also known as YM-09151-2, is a potent neuroleptic agent. [] To facilitate biochemical and pharmacokinetic studies, it has been labeled with carbon-14 ([carbonyl-14C]YM-09151-2) and deuterium ((methoxy-d3)YM-09151-2). []

N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

Compound Description: This compound acts as a CCR3 antagonist and is investigated for its potential in treating inflammatory conditions. []

Relevance: Although this compound shares structural similarities with 4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide, including the presence of a benzyl and methylsulfonyl group, it differs significantly in its core structure. [] It lacks the benzamide core and instead features a 2-{3-[(methylsulfonyl)amino]phenyl}acetamide moiety. This distinct core structure suggests a different mode of action and pharmacological profile compared to the target compound.

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide

Compound Description: This compound, also known as AN-024, is synthesized from 4-methyl-2-nitroaniline through a multi-step process. [] While its specific biological activity is not described in the provided abstract, the presence of distinct chemical moieties suggests potential interactions with biological targets.

N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide

Compound Description: This compound, also known as ER-3826, is a potent membrane-bound phospholipase A2 inhibitor. [] In preclinical studies, ER-3826 effectively reduced the size of myocardial infarction in rats when administered intravenously before coronary occlusion. []

Properties

Product Name

4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H19N3O5S/c1-30(28,29)23(15-16-6-3-2-4-7-16)19-12-10-17(11-13-19)21(25)22-18-8-5-9-20(14-18)24(26)27/h2-14H,15H2,1H3,(H,22,25)

InChI Key

ZXKYMZKZKIKZMF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.